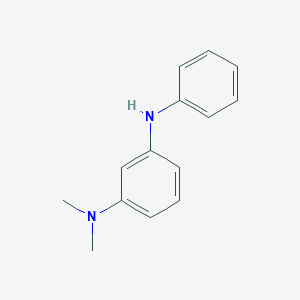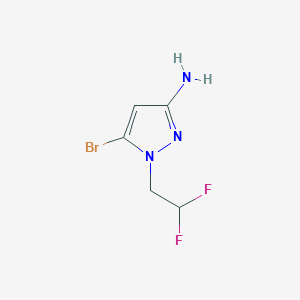![molecular formula C13H16F3N B11739855 (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B11739855.png)
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine is an organic compound with the molecular formula C12H14F3N It is known for its unique structure, which includes a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine typically involves the reaction of cyclopropylmethylamine with 2-[4-(trifluoromethyl)phenyl]ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
Applications De Recherche Scientifique
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropylmethyl group may contribute to the compound’s stability and resistance to metabolic degradation. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]methyl})amine
- (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]propyl})amine
- (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]butyl})amine
Uniqueness
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine is unique due to its specific combination of a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced binding affinity, and unique reactivity patterns, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H16F3N |
|---|---|
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-5-3-10(4-6-12)7-8-17-9-11-1-2-11/h3-6,11,17H,1-2,7-9H2 |
Clé InChI |
SHJLUKDDAVSTPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCCC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11739776.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11739778.png)


![butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739798.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11739804.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739817.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739820.png)

![1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739844.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739849.png)
